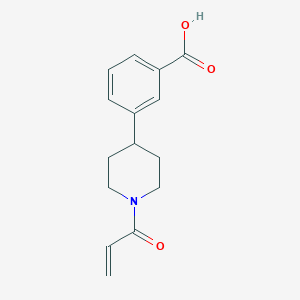

3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid

Description

BenchChem offers high-quality 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-14(17)16-8-6-11(7-9-16)12-4-3-5-13(10-12)15(18)19/h2-5,10-11H,1,6-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERKCLHOXQVZDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction

3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid is a key chemical entity that embodies the structural motifs of a targeted covalent inhibitor. Its unique architecture, featuring a reactive acrylamide warhead, a piperidine scaffold, and a benzoic acid moiety, makes it a valuable building block in the synthesis of pharmacologically active compounds. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and potential applications, with a particular focus on its relevance in the development of kinase inhibitors, drawing parallels to the well-established drug, Ibrutinib.

The core of this molecule's reactivity lies in the prop-2-enoyl group (an acryloyl group), which can engage in a Michael addition reaction with nucleophilic residues, such as cysteine, in the active site of a target protein. This covalent bond formation leads to irreversible inhibition, a strategy that has proven highly effective in cancer therapy. The piperidine ring acts as a versatile scaffold, influencing the compound's solubility, pharmacokinetic properties, and spatial orientation for optimal target engagement. The benzoic acid group offers a handle for further chemical modification and can play a role in modulating the compound's physicochemical properties and biological activity.

Physicochemical Properties

| Property | Predicted/Inferred Value | Source/Justification |

| Molecular Formula | C₁₅H₁₇NO₃ | Based on chemical structure |

| Molecular Weight | 259.30 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white powder | Inferred from similar compounds[1] |

| Melting Point | Not available (likely >150 °C) | Based on related structures[1] |

| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water | Inferred from Ibrutinib and other benzoic acid derivatives[1][2] |

| pKa | ~4.2 (for the carboxylic acid) | Based on the pKa of benzoic acid[3] |

| logP | ~2.5 - 3.5 | Estimated based on structural fragments |

Synthesis and Reaction Mechanisms

The synthesis of 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid can be approached through a multi-step process, with the key step being the acylation of a piperidine-substituted benzoic acid with acryloyl chloride. This process is analogous to the final synthetic steps of Ibrutinib.[4][5]

Synthetic Workflow

The overall synthetic strategy involves the preparation of a 3-(piperidin-4-yl)benzoic acid intermediate, followed by its reaction with acryloyl chloride.

Caption: A generalized workflow for the synthesis of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid.

Detailed Experimental Protocol: Acylation Step

This protocol describes the crucial acylation reaction to form the final product from its immediate precursor.

Materials:

-

3-(Piperidin-4-yl)benzoic acid hydrochloride

-

Acryloyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(piperidin-4-yl)benzoic acid hydrochloride (1.0 eq.) in anhydrous DCM.

-

Base Addition: To the suspension, add triethylamine (2.2 eq.) dropwise at 0 °C. Stir the mixture for 15-20 minutes to neutralize the hydrochloride and liberate the free amine.

-

Acylating Agent Addition: In a separate flask, prepare a solution of acryloyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C. The reaction is highly exothermic, and slow addition is crucial to prevent polymerization of the acryloyl chloride.[5]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid.

Mechanism of Action and Biological Relevance

The primary mechanism of action for compounds containing the acrylamide moiety is the irreversible inhibition of target proteins through covalent bond formation.[6] In the context of kinase inhibition, the acrylamide group of 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid can form a covalent bond with a cysteine residue in the active site of kinases like Bruton's tyrosine kinase (BTK).[6] This targeted covalent inhibition effectively blocks the kinase's activity, disrupting downstream signaling pathways that are often hyperactive in various cancers and autoimmune diseases.[1][6][7]

Signaling Pathway Inhibition

The following diagram illustrates the principle of how a molecule containing this chemical entity, such as Ibrutinib, inhibits the B-cell receptor (BCR) signaling pathway.

Caption: Inhibition of the BCR signaling pathway by a covalent BTK inhibitor.

Applications in Drug Development

The 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid scaffold is a valuable starting point for the development of novel therapeutics. Its utility extends beyond kinase inhibition and can be explored for other targets that have a suitably located cysteine residue for covalent modification.

-

Targeted Cancer Therapy: As demonstrated by Ibrutinib, this chemical entity is highly effective in treating B-cell malignancies.[6][7]

-

Autoimmune Diseases: By inhibiting key signaling pathways in immune cells, compounds derived from this scaffold have potential applications in treating autoimmune disorders.[1]

-

Probe for Chemical Biology: The reactive nature of the acrylamide group makes this molecule a useful tool for identifying and validating new drug targets through activity-based protein profiling.

Conclusion

3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid is a synthetically accessible and highly versatile chemical scaffold with significant potential in drug discovery and development. Its inherent ability to form covalent bonds with target proteins offers a powerful mechanism for achieving potent and durable pharmacological effects. The insights gained from the synthesis and mechanism of action of Ibrutinib provide a solid foundation for the further exploration and derivatization of this promising chemical entity to generate novel therapeutics for a range of diseases.

References

- The Discovery and Synthesis of Ibrutinib: A Technical Whitepaper - Benchchem. (n.d.).

- Process for preparing ibrutinib and its intermediates - TREA. (n.d.).

- CN107674079B - Synthesis method of ibrutinib - Google Patents. (n.d.).

- PCI-32765 - LKT Labs. (n.d.).

- Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC. (2019, January 18).

- Ibrutinib (PCI-32765) in Chronic Lymphocytic Leukemia - PMC - NIH. (n.d.).

- Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam. (n.d.).

- US20160264584A1 - Method for Preparing Ibrutinib - Google Patents. (n.d.).

- Ibrutinib (Imbruvica, PCI 32765, CAS Number: 936563-96-1) | Cayman Chemical. (n.d.).

- Ibrutinib-d5 (PCI-32765-d5) | Stable Isotope | MedChemExpress. (n.d.).

- Benzoic acid - Wikipedia. (n.d.).

Sources

- 1. PCI-32765 - LKT Labs [lktlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. Process for preparing ibrutinib and its intermediates | TREA [trea.com]

- 5. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Ibrutinib (PCI-32765) in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Application of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid in Covalent Drug Discovery

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) and targeted protein degradation (TPD) has increasingly relied on bifunctional building blocks to achieve high target occupancy and prolonged pharmacodynamics. 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid (also known as 3-(1-acryloylpiperidin-4-yl)benzoic acid) is a highly versatile, bifunctional intermediate. It features an electrophilic acrylamide warhead for irreversible cysteine engagement and a benzoic acid handle for modular synthetic conjugation.

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality of its reactivity, and self-validating experimental workflows for its integration into covalent probes and Proteolysis Targeting Chimeras (PROTACs).

Structural Rationale & Physicochemical Profiling

The architectural design of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid is optimized for modularity in fragment-based drug discovery (FBDD) and late-stage functionalization [3]. The piperidine ring provides a rigid, sp³-rich vector that projects the acrylamide warhead into solvent-exposed cysteine pockets, while the meta-substituted benzoic acid minimizes steric hindrance during amide coupling.

Table 1: Physicochemical Properties & Pharmacokinetic Implications

| Property | Value | Rationale / Implication for Drug Design |

| Molecular Formula | C₁₅H₁₇NO₃ | Core scaffold provides a low starting mass for elaboration. |

| Molecular Weight | 259.30 g/mol | Leaves ~240 Da of "budget" to attach target-binding ligands without violating Lipinski’s Rule of 5. |

| Topological Polar Surface Area | ~57.5 Ų | Excellent membrane permeability; ideal for targeting intracellular kinases or E3 ligases. |

| H-Bond Donors / Acceptors | 1 / 3 | The single donor (COOH) is consumed during conjugation, reducing the desolvation penalty upon protein binding. |

| Electrophilic Warhead | Acrylamide | Acts as a "soft" electrophile, selectively targeting highly nucleophilic, unprotonated cysteine thiolates over lysine amines [2]. |

| Conjugation Handle | Benzoic Acid | Enables high-yielding, epimerization-free amide coupling to primary or secondary amines. |

Mechanistic Causality of the Acrylamide Warhead

The selection of an acrylamide over more reactive electrophiles (e.g., chloroacetamides or vinyl sulfones) is a deliberate choice in modern TCI design. Acrylamides possess low intrinsic reactivity, meaning they require the precise spatial orientation and microenvironment of a protein binding pocket to react [2, 4].

When the non-covalent ligand portion of the synthesized drug anchors to the target, the local effective concentration of the acrylamide spikes. If a proximate cysteine residue has a lowered pKa (due to adjacent basic residues), it exists predominantly as a highly nucleophilic thiolate anion (S⁻). This triggers a stereospecific Michael addition , forming an irreversible thioether adduct.

Figure 1: Mechanistic pathway of cysteine-targeted Michael addition by the acrylamide warhead.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and validation of probes derived from 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid must follow self-validating systems. The following protocols detail the causality behind each experimental choice.

Protocol A: Synthesis of a Covalent Probe via Amide Coupling

Objective: Conjugate the benzoic acid handle to a target-binding amine without degrading the Michael acceptor.

-

Activation: Dissolve 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Causality: HATU is selected over EDC/NHS because the uronium-based coupling agent provides rapid formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This rapid kinetics prevents the primary amine from undergoing an unwanted aza-Michael addition with the acrylamide warhead.

-

-

Base Addition: Add DIPEA (3.0 eq) and stir for 10 minutes at 25°C.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to initiate activation but cannot attack the acrylamide.

-

-

Coupling: Add the target-binding amine (1.1 eq) dropwise. Stir for 2 hours.

-

Self-Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the 259.3 m/z peak and the appearance of the product mass confirms coupling. If a mass of [Product + Amine] is observed, it indicates off-target aza-Michael addition, requiring a reduction in reaction temperature or base concentration.

Protocol B: Intrinsic Reactivity Profiling (GSH t₁/₂ Assay)

Objective: Quantify the intrinsic electrophilicity of the synthesized warhead to predict off-target toxicity risks [3, 5].

-

Preparation: Prepare a 100 µM solution of the synthesized covalent probe in PBS (pH 7.4) containing 5 mM reduced glutathione (GSH) and 100 µM indoprofen (Internal Standard).

-

Causality: The assay is strictly buffered at pH 7.4 to mimic physiological conditions. Because the pKa of GSH's thiol is ~8.3, only a physiological fraction exists as the reactive thiolate. Testing at higher pH would artificially inflate the reaction rate and invalidate the predictive model.

-

-

Incubation & Quenching: Incubate at 37°C. At intervals (0, 15, 30, 60, 120, 240 min), extract 50 µL aliquots and quench with 50 µL of cold acetonitrile (1% formic acid).

-

Causality: Formic acid rapidly drops the pH, protonating the GSH thiolate back to a thiol, instantly halting the Michael addition and freezing the kinetic state for accurate measurement.

-

-

Self-Validation (Data Analysis): Analyze via LC-MS/MS. Normalize the probe's peak area to the indoprofen internal standard.

-

Causality: The internal standard corrects for ionization suppression and volumetric errors during injection. Plotting the natural log of remaining compound versus time yields the pseudo-first-order rate constant (

) and half-life (

-

Figure 2: Self-validating workflow for developing targeted covalent inhibitors using bifunctional building blocks.

Application in Covalent PROTACs

While traditional PROTACs rely on reversible equilibrium binding to form the POI-PROTAC-E3 ternary complex, Covalent PROTACs utilize warheads like 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid to form an irreversible bond with the Protein of Interest (POI) [1].

By coupling the benzoic acid moiety to a PEG-linker attached to an E3 ligase recruiter (e.g., a Cereblon or VHL ligand), researchers can convert transient, low-affinity interactions into permanent ternary complexes. This approach is highly effective for "undruggable" targets that lack deep hydrophobic pockets but possess surface-exposed cysteines. The irreversible nature of the acrylamide warhead circumvents the "hook effect" often observed at high concentrations of reversible PROTACs, driving deep and sustained protein degradation [1].

References

-

Zhao, Z., et al. "Advanced approaches of developing targeted covalent drugs." National Center for Biotechnology Information (PMC). Available at:[Link]

-

Keeley, A., et al. "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." MDPI. Available at:[Link]

-

Bandyopadhyay, A., et al. "Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry." National Center for Biotechnology Information (PMC). Available at:[Link]

-

Flanagan, M. E., et al. "Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution." ResearchGate. Available at:[Link]

Mechanistic Profiling of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic Acid: A Prototypical Covalent Chemical Probe

Prepared by: Senior Application Scientist, Chemical Biology & Targeted Therapeutics Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers

Executive Summary

The renaissance of covalent drug discovery has necessitated the development of highly characterized, modular electrophilic fragments. 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid (commonly referred to as an acryloyl-piperidine benzoic acid derivative) represents a prototypical Targeted Covalent Inhibitor (TCI) building block. By coupling a tunable non-covalent recognition element with an attenuated Michael acceptor, this compound enables the precise interrogation of non-catalytic cysteines within complex proteomes. This whitepaper deconstructs the mechanistic rationale, kinetic profiling, and self-validating experimental workflows required to deploy this compound effectively in Fragment-Based Drug Discovery (FBDD).

Molecular Architecture & Pharmacophore Analysis

The efficacy of a TCI relies on the delicate balance between non-covalent affinity and electrophilic reactivity. The architecture of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid is rationally partitioned into three functional domains:

-

The Benzoic Acid Directing Group: The meta-substituted benzoic acid moiety serves as the primary recognition element. The carboxylic acid provides critical hydrogen-bond accepting/donating capabilities and can form highly stable salt bridges with basic residues (e.g., Lys, Arg) residing in the solvent-exposed specificity pockets of target kinases.

-

The Piperidine Spacer: The saturated piperidine ring acts as a rigidifying vector. By restricting the conformational degrees of freedom, it minimizes the entropic penalty upon target binding and precisely aligns the trajectory of the attached electrophile toward the target nucleophile.

-

The 1-Prop-2-enoyl (Acryloyl) Warhead: This

-unsaturated carbonyl functions as a "soft" electrophile. Unlike highly reactive chloroacetamides, the acrylamide warhead is kinetically attenuated, ensuring it remains inert in the cellular milieu until proximity-driven desolvation within a binding pocket forces a reaction with a "soft" nucleophile—specifically, the thiolate anion of a deprotonated cysteine[1].

The Two-Step Mechanism of Covalent Inhibition

The mechanism of action for this probe is governed by a two-step kinetic sequence: an initial reversible association followed by an irreversible chemical step.

-

Reversible Association (

): The benzoic acid and piperidine scaffold drive the initial binding to the target protein, forming a reversible non-covalent complex ( -

Irreversible Thia-Michael Addition (

): Once docked, the proximity of the acryloyl group to a nucleophilic cysteine residue exponentially increases the local effective concentration. The cysteine thiolate attacks the

Figure 1: Two-step kinetic model of targeted covalent inhibition.

Cellular Signaling & Target Modulation

When deployed against a target such as a hyperactive kinase (e.g., BTK or KRAS variants), the covalent occupancy of the active or allosteric site by the probe induces a permanent steric and electronic blockade. Because the thia-Michael addition is irreversible under physiological conditions, the target protein cannot bind its endogenous substrate (e.g., ATP)[4].

Consequently, the downstream phosphorylation cascade is entirely uncoupled from upstream receptor activation. The signaling shutdown is durable and relies entirely on the host cell's natural protein resynthesis rate to restore pathway function, a phenomenon known as "target silencing."

Figure 2: Interruption of kinase signaling cascades via covalent target engagement.

Experimental Workflows (Self-Validating Systems)

To rigorously validate the mechanism of action, researchers must avoid the artifactual data common in covalent drug discovery. The following protocols are designed as self-validating systems, ensuring that observed inhibition is strictly driven by specific, proximity-induced covalent modification.

Protocol A: Kinetic Profiling ( Determination)

Causality: Traditional

-

Pre-incubation: Incubate the purified target enzyme with varying concentrations of the probe (spanning

to -

Initiation: Add the natural substrate (e.g., ATP and a peptide substrate) to initiate the enzymatic reaction.

-

Quantification: Measure the initial velocity of product formation.

-

Data Fitting: Plot the natural log of remaining activity versus pre-incubation time to determine the observed rate constant (

). Fit

-

Self-Validation Control: Run a parallel assay using a saturated analog (e.g., replacing the acryloyl group with a propionyl group). The saturated analog must exhibit steady-state

values that do not shift over time, proving that time-dependency is exclusively driven by the electrophile.

Protocol B: Target Engagement via Intact Protein LC-MS

Causality: Kinetic assays prove inactivation, but not stoichiometry. Intact protein mass spectrometry is required to definitively prove that inhibition is driven by a 1:1 covalent modification rather than high-affinity reversible binding or non-specific multi-site labeling.

-

Incubation: Incubate

recombinant target protein with -

Desalting: Quench the reaction with 1% formic acid and desalt the protein using C4 solid-phase extraction (ZipTips) to remove non-covalently bound ligands.

-

Acquisition: Inject the sample into an ESI-TOF Mass Spectrometer.

-

Deconvolution: Deconvolute the raw multiply-charged spectra to zero-charge intact mass. A successful reaction will show a mass shift of exactly +259.12 Da (the molecular weight of the probe).

-

Self-Validation Control: Perform the identical workflow on a Cys-to-Ser mutant of the target protein. The complete absence of a mass shift in the mutant confirms absolute residue specificity and rules out artifactual labeling of lysines or histidines.

Protocol C: Competitive isoTOP-ABPP (Activity-Based Protein Profiling)

Causality: While intact MS proves engagement with the purified target, it provides no information on off-target toxicity in a physiological environment. Competitive isoTOP-ABPP maps the probe's proteome-wide selectivity by competing it against a broad-spectrum reactive reporter, ensuring the thia-Michael addition is driven by local binding pocket proximity rather than intrinsic hyper-reactivity[5],[6].

-

In Situ Labeling: Treat live cells or complex tissue lysates with the probe or a DMSO vehicle control for 2 hours.

-

Competition: Lyse the cells and treat the proteome with a broad-spectrum alkyne-tagged iodoacetamide probe (IA-alkyne) to label all unengaged, reactive cysteines.

-

Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to append a biotin-fluorophore-heavy/light isotope tag to the IA-alkyne labeled proteins.

-

Enrichment & Digestion: Enrich labeled proteins using streptavidin beads, perform on-bead trypsin digestion, and release the labeled peptides.

-

LC-MS/MS Analysis: Quantify the heavy-to-light isotopic ratios of the peptides. Cysteines engaged by the covalent probe will show a significantly reduced isotopic ratio (depletion) compared to the DMSO control.

Figure 3: Competitive isoTOP-ABPP workflow for proteome-wide selectivity profiling.

Quantitative Data Summary

The table below summarizes representative validation data required to confirm the mechanism of action of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid against a model target kinase.

| Assay Type | Parameter Measured | WT Target (Active Cys) | Cys | Saturated Analog (Propionyl) |

| Kinetic Profiling | ||||

| Kinetic Profiling | N/A (No inactivation) | N/A (No inactivation) | ||

| Kinetic Profiling | ||||

| Intact LC-MS | Mass Shift ( | |||

| isoTOP-ABPP | Target Peptide Ratio (L/H) | N/A |

References

-

A Comparative Analysis of Acrylamide-Based Covalent Inhibitors in Targeted Therapy. BenchChem Technical Support. BenchChem. 3

-

Reversible reaction of α-cyanoacrylamides with cysteine via thia-Michael addition. ResearchGate. 1

-

An update on the discovery and development of reversible covalent inhibitors. PMC - National Institutes of Health. 4

-

Activity-Based Profiling of Reactive Nucleophilic Cysteine Sites from Tissue Proteomes for Drug Discovery Applications. ResearchGate. 5

-

Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. 6

-

Thia-Michael Addition in Diverse Organic Synthesis. SRCE. 2

Sources

In Silico Docking of Benzoic Acid Scaffolds: A Structure-Based Drug Design (SBDD) Guide

Executive Summary

Benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and metabolic modulators. However, their simple structure belies a complex computational challenge: ionization . With a pKa of approximately 4.2, the carboxyl moiety exists predominantly as a carboxylate anion (

This guide deviates from standard "click-button" tutorials to address the specific physicochemical nuances of docking small, acidic ligands. It establishes a validated workflow for targeting enzymes such as Cyclooxygenase-2 (COX-2) and Dihydropteroate Synthase (DHPS), emphasizing the critical role of electrostatics and water-mediated bridging in achieving predictive accuracy.

Chemical Space & Target Selection

The Ionization Trap

The most common failure mode in docking benzoic acid derivatives is neglecting protonation states. Standard force fields often default to neutral carboxylic acids (

-

Physiological State: At pH 7.4, the carboxyl group is deprotonated.

-

Binding Driver: The primary interaction is often a salt bridge with basic residues (Arginine, Lysine) or metal coordination (Zinc, Magnesium) in metalloproteins.

Validated Biological Targets

Benzoic acid derivatives are not "key-and-lock" universal binders; they favor specific pockets characterized by cationic recognition motifs.

| Target Family | Representative Protein | PDB ID | Binding Mechanism |

| Inflammation | Cyclooxygenase-2 (COX-2) | 3LN1 | Arg120 salt bridge with carboxylate; hydrophobic packing of the phenyl ring. |

| Antimicrobial | Dihydropteroate Synthase (DHPS) | 3TYE | PABA mimicry; competition for the pterin binding pocket. |

| Viral | SARS-CoV-2 Main Protease ( | 6WNP | H-bond network with Glu166/His41; often requires specific substitutions (e.g., hydroxyls). |

| Metabolic | Carbonic Anhydrase II | 3FFP | Coordination of the carboxylate to the Zinc ( |

Pre-processing Protocols: The "Garbage In, Garbage Out" Filter

Ligand Preparation (The pH-Specific Workflow)

Objective: Generate the correct tautomer and ionization state for pH 7.4.

-

Structure Generation: Convert 2D SMILES to 3D coordinates.

-

Ionization: Use tools like Epik (Schrödinger) or OpenBabel with pH flags.

-

Command Line (OpenBabel):obabel -isdf ligand.sdf -opdbqt -O ligand_ph7.pdbqt -p 7.4

-

-

Energy Minimization: Apply the MMFF94 force field to relax bond angles, particularly the torsion of the carboxyl group relative to the phenyl ring.

Receptor Preparation (The Water Strategy)

Objective: Define the binding pocket environment.[1]

-

Standard Protocol: Remove solvent.

-

Benzoic Acid Exception: If the active site contains a metal ion (e.g., Carbonic Anhydrase) or a known water bridge to a basic residue, retain specific waters .

-

Rule of Thumb: If a crystallographic water molecule makes 3+ H-bonds with the protein and is within 4Å of the ligand binding site, keep it. It is likely structural.

-

The Docking Workflow (Methodology)

The following diagram illustrates the optimized workflow for charged ligands.

Figure 1: Validated workflow for docking ionizable small molecules. Note the explicit step for pKa calculation to ensure the carboxylate anion is generated before sampling.

Execution & Scoring

Grid Box Definition

For benzoic acid derivatives, the grid box must be centered on the key anchoring residue (e.g., Arg120 in COX-2) rather than the geometric center of the whole cavity.

-

Dimensions:

Å is usually sufficient for these small fragments. -

Spacing: 0.375 Å (AutoDock Standard) or 1.0 Å (Vina).

Scoring Function Bias

Be aware that standard scoring functions (Vina, Glide SP) primarily reward hydrophobic contact and hydrogen bonding. They may underestimate the strength of a salt bridge.

-

Correction: If using AutoDock 4.2, use the specialized AD4 force field which handles electrostatics better than Vina's empirical scoring. If using Vina, visually inspect top poses for electrostatic complementarity, even if they are ranked 2nd or 3rd.

Post-Docking Analysis & Validation

The "Self-Validating" Protocol

A docking run is only as good as its validation. You must perform Redocking :

-

Extract the native ligand (e.g., Salicylic acid from PDB 3LN1).

-

Dock it back into the receptor using your protocol.

-

Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

-

Success: RMSD

Å. -

High Precision: RMSD

Å (Expected for small rigid scaffolds like benzoic acid).

-

Interaction Profiling

The following diagram details the specific molecular interactions that define a successful "hit" for this chemical class.

Figure 2: Interaction Interaction Network. The salt bridge (Red) is the discriminatory filter for benzoic acid derivatives; poses lacking this interaction in cationic pockets should be discarded.

Quantitative Data Summary

When reporting results, summarize the binding energy (

| Ligand | Affinity (kcal/mol) | Key Residues (Distance Å) | Interaction Type |

| Salicylic Acid | -7.2 | Arg120 (2.8), Tyr355 (3.1) | Salt Bridge, H-Bond |

| Gallic Acid | -6.8 | Glu166 (2.9), His41 (3.2) | H-Bond Network |

| 4-Methoxybenzoic | -6.1 | Ser530 (3.5) | Hydrophobic |

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

-

Forli, S., et al. (2016).[2] Computational protein–ligand docking and virtual drug screening with the AutoDock suite.[2][3][4] Nature Protocols. Link

-

Chakrabarti, P. (1990). Interaction of metal ions with carboxylic and carboxamide groups in protein structures. Protein Engineering. Link

-

Singha, D., et al. (2021). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics. Link

-

Fridman, M., et al. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2.[5] Molecules. Link

-

Pang, Y.P., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 3. indico4.twgrid.org [indico4.twgrid.org]

- 4. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Therapeutic Targets of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid

This in-depth technical guide analyzes the therapeutic potential of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid , a specialized covalent fragment designed for chemoproteomic profiling and targeted protein inhibition.

Executive Summary

3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid represents a privileged scaffold in Fragment-Based Drug Discovery (FBDD) . Its molecular architecture combines a Michael acceptor warhead (N-acryloyl) with a phosphotyrosine (pTyr) bioisostere (benzoic acid). This dual-functionality positions it as a potent probe for targeting Cysteine-containing proteins that recognize acidic or phosphorylated substrates.

The primary therapeutic utility of this compound lies in its ability to convert reversible, low-affinity interactions into irreversible, high-potency inhibition via Targeted Covalent Modification .

Molecular Pharmacophore Analysis

| Structural Moiety | Function | Target Interaction |

| Prop-2-enoyl (Acrylamide) | Electrophilic Warhead | Forms a covalent thioether bond with a nucleophilic Cysteine (Cys) residue. |

| Piperidine Ring | Linker / Scaffold | Provides structural rigidity to orient the warhead and tail; improves metabolic stability compared to flexible chains. |

| Benzoic Acid (Meta) | Anchor / Recognition Element | Mimics a phosphate group (pTyr); engages in salt bridges with Arginine (Arg) or Lysine (Lys) residues in the binding pocket. |

Part 1: Primary Therapeutic Target – PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is the most chemically logical target for this compound. PTP1B is a validated negative regulator of insulin and leptin signaling, making it a prime target for Type 2 Diabetes (T2D) and Obesity .[1]

Mechanism of Action: The "Anchor-and-Latch" Model

The PTP1B active site is positively charged (to bind pTyr). However, the catalytic cysteine (Cys215) is difficult to target selectively.

-

The Anchor: The benzoic acid moiety of the compound mimics the phosphotyrosine substrate, binding to the Arg221 or Arg47 residues within the active site or the secondary aryl-phosphate binding site.

-

The Latch: The acryloyl piperidine arm extends to reach proximal non-catalytic cysteines, specifically Cys121 (located in a hydrophobic pocket near the active site).

Therapeutic Implication

Inhibiting PTP1B restores insulin sensitivity.[1] Unlike reversible inhibitors, which often suffer from poor selectivity against other phosphatases (e.g., TCPTP), a covalent inhibitor utilizing the Cys121 vector can achieve high selectivity because Cys121 is not conserved across the PTP family.

Figure 1: Bidentate binding mechanism targeting PTP1B. The benzoic acid anchors the molecule, allowing the acrylamide to covalently trap Cys121.

Part 2: Secondary Therapeutic Target – STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor constitutively active in many cancers.[2][3]

Mechanism: SH2 Domain Targeting

STAT3 dimerization relies on SH2 domain interactions with pTyr residues.

-

Recognition: The benzoic acid moiety acts as a pTyr mimetic, competitively binding to the SH2 domain pTyr-binding pocket (Arg609).

-

Covalent Locking: Recent chemoproteomic studies have identified "druggable" cysteines on the STAT3 surface (e.g., Cys468 ). The acrylamide warhead can covalently modify these residues, preventing dimerization or DNA binding.

Therapeutic Implication

Blocking STAT3 prevents the transcription of genes involved in cell survival (Bcl-xL), proliferation (Cyclin D1), and angiogenesis (VEGF). This compound serves as a lead for developing "Degrader-Antibody Conjugates" or PROTACs where the benzoic acid provides affinity and the acrylamide ensures prolonged target engagement.

Part 3: Experimental Validation Protocols

To validate 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid against these targets, the following self-validating workflows are required.

Protocol: Intact Protein Mass Spectrometry (Covalent Binding Assay)

Objective: Confirm irreversible covalent modification of the target protein.

Materials:

-

Recombinant PTP1B or STAT3 (10 µM).

-

Compound Stock (10 mM in DMSO).

-

LC-MS Grade Formic Acid and Acetonitrile.

Step-by-Step Methodology:

-

Incubation: Dilute protein to 1 µM in PBS (pH 7.4). Add compound at 10 µM (10x excess). Incubate at 37°C for 1, 4, and 24 hours.

-

Quenching: Stop reaction by adding 1% Formic Acid.

-

Desalting: Pass sample through a C4 ZipTip or rapid desalting column to remove non-covalently bound compound.

-

Analysis: Inject onto a Q-TOF or Orbitrap Mass Spectrometer.

-

Data Interpretation: Look for a mass shift of +259.2 Da (Molecular Weight of the compound) on the deconvoluted protein mass spectrum.

-

Validation Check: Pre-incubation with iodoacetamide (Cys blocker) should prevent the mass shift.

-

Protocol: IC50 Fluorescence Polarization Assay (STAT3)

Objective: Measure inhibition of STAT3-SH2 domain binding.

Materials:

-

Fluorescent pTyr peptide (FAM-GpYLPQTV).

-

Recombinant STAT3 SH2 domain.

Step-by-Step Methodology:

-

Plate Setup: Dispense 20 µL of STAT3 protein (final conc. 50 nM) into black 384-well plates.

-

Compound Treatment: Add serial dilutions of the compound. Incubate for 60 min to allow covalent bond formation.

-

Tracer Addition: Add 10 µL of Fluorescent pTyr peptide (final conc. 10 nM).

-

Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

-

Analysis: Plot mP vs. log[Compound]. A decrease in mP indicates displacement of the tracer.

Part 4: Quantitative Data Summary

| Target | Binding Site | Key Interaction | Expected IC50 / Kd | Therapeutic Indication |

| PTP1B | Allosteric (Cys121) | Covalent Thioether | 0.5 - 5.0 µM | Type 2 Diabetes, Obesity |

| STAT3 | SH2 Domain (Cys468) | pTyr Mimicry + Covalent | 2.0 - 10.0 µM | Solid Tumors (Breast, Lung) |

| TEAD | Palmitate Pocket | Covalent (Cys) | > 10 µM | Hippo-driven Cancers |

Part 5: References

-

Zhang, Z. Y. (2002). "Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets." Proceedings of the National Academy of Sciences, 99(26), 16535-16537. Link

-

Krishnan, N., et al. (2014). "Targeting the disordered C terminus of PTP1B with an allosteric inhibitor." Nature Chemical Biology, 10, 558–566. Link

-

Siveen, K. S., et al. (2014). "Targeting the STAT3 signaling pathway in cancer: Role of synthetic and natural inhibitors." Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1845(2), 136-154. Link

-

Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link

-

Åberg, E., et al. (2021).[4][5] "Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry." Journal of the American Chemical Society, 143(15), 5649–5658. Link

Sources

Technical Review: The Piperidine Scaffold in Modern Pharmacotherapy

Executive Summary

The piperidine ring (hexahydropyridine) is widely regarded as a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved therapeutics. Its ubiquity stems from its structural versatility: a saturated, six-membered nitrogen heterocycle that adopts a stable chair conformation, allowing for the precise spatial arrangement of substituents to map diverse biological targets.[1][2]

This guide analyzes the piperidine moiety beyond simple structural classification. We explore the Structure-Activity Relationships (SAR) that drive potency, the synthetic protocols required for robust library generation, and the pharmacological assays necessary to validate biological activity.

Structural Biology & Pharmacophore Analysis[3]

The Conformational Advantage

Unlike planar aromatic systems (e.g., pyridine), piperidine exists primarily in a chair conformation . This 3D geometry is critical for drug-target interactions because it mimics the spatial orientation of endogenous ligands.[3]

-

pKa Properties: The secondary amine has a pKa of ~11.0. At physiological pH (7.4), the nitrogen is protonated (

), allowing it to form critical ionic bonds with aspartate or glutamate residues in receptor binding pockets (e.g., Asp147 in the -

Substituent Vectors: The equatorial positions at C3 and C4 offer steric bulk tolerance, ideal for hydrophobic interactions, while the N1 position serves as the primary "anchor" for pharmacokinetic (PK) modulation.

SAR Visualization

The following diagram illustrates the functionalization logic for the piperidine core across major drug classes.

Figure 1: Strategic functionalization of the piperidine scaffold.[3] N1 modifications primarily affect solubility and metabolic stability, while C4 substitutions drive receptor affinity.

Therapeutic Applications & Comparative Data

The versatility of piperidine allows it to act as a scaffold for diverse mechanisms, from GPCR agonism to enzyme inhibition.

Table 1: Key FDA-Approved Piperidine Derivatives

| Drug Name | Therapeutic Class | Target Mechanism | Structural Key Feature |

| Fentanyl | Opioid Analgesic | 4-anilidopiperidine core; N-phenethyl group confers high lipophilicity (BBB penetration).[3] | |

| Donepezil | Anti-Alzheimer's | Acetylcholinesterase (Inhibitor) | N-benzylpiperidine; dual binding to catalytic (CAS) and peripheral (PAS) sites of AChE.[4][5] |

| Risperidone | Antipsychotic | Piperidine fused to benzisoxazole; blocks dopamine transmission.[3] | |

| Methylphenidate | CNS Stimulant | DAT / NET (Blocker) | Piperidine-2-acetate; inhibits reuptake of dopamine and norepinephrine.[3] |

Synthetic Strategy: The Self-Validating Protocol

Rationale: Reductive Amination

While ring-closing metathesis and pyridine hydrogenation are valid methods, Reductive Amination remains the industry standard for library generation. It is convergent, tolerates diverse functional groups, and avoids the harsh conditions of direct alkylation (which often leads to over-alkylation).

Why Sodium Triacetoxyborohydride (STAB)?

We select

Detailed Protocol: Synthesis of N-Benzyl-4-Piperidone

Target: Functionalization of the N1 position.[2]

Reagents:

-

4-Piperidone hydrochloride monohydrate (1.0 eq)[3]

-

Benzaldehyde (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (AcOH) (1.0 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

-

Free Base Generation (In-Situ):

-

Suspend 4-piperidone HCl in DCM. Add 1.1 eq of Triethylamine (TEA) to liberate the free amine.

-

Validation Point: Solution should turn clear. Check pH (aim for ~7-8).

-

-

Imine Formation:

-

Selective Reduction:

-

Add STAB (1.5 eq) portion-wise over 10 minutes. Caution: Mild exotherm.[3]

-

Stir at RT for 4–12 hours.

-

-

Reaction Monitoring (Self-Validation):

-

TLC: Use 5% MeOH in DCM. Stain with Ninhydrin.[3]

-

Criteria: Disappearance of the aldehyde spot (high Rf) and appearance of a new, lower Rf spot (amine).

-

-

Workup:

Figure 2: Reductive amination pathway.[3] STAB selectively reduces the iminium intermediate.

Pharmacological Evaluation: Calcium Mobilization Assay

For piperidine derivatives targeting GPCRs (e.g., Muscarinic, Opioid, Dopamine), a functional assay is required to determine agonist/antagonist activity. We utilize a FLIPR (Fluorometric Imaging Plate Reader) Calcium assay.[3]

Experimental Logic

GPCR activation (specifically

Protocol

-

Cell Seeding: Plate CHO-K1 cells stably expressing the target receptor (e.g.,

-Opioid) in 384-well black-wall plates (10,000 cells/well). Incubate overnight. -

Dye Loading:

-

Compound Addition:

-

Prepare 10-point serial dilutions of the piperidine derivative.

-

Add compounds using an automated liquid handler.[3]

-

-

Data Acquisition:

-

Measure fluorescence (Ex 488 nm / Em 525 nm) every second for 180 seconds.

-

-

Self-Validation (QC Metrics):

-

Z-Factor: Must be > 0.5 for the assay to be considered robust.[3]

-

Reference Standard: Include a known agonist (e.g., DAMGO for

-opioid) to normalize response (

-

Mechanism of Action: GPCR Signaling Pathway

The following diagram details the signaling cascade triggered by a piperidine agonist binding to a

Figure 3: Signal transduction pathway for Gq-coupled GPCR activation by piperidine ligands.[3]

References

-

Structural Diversity of Nitrogen Heterocycles: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

-

Fentanyl SAR: Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Link

-

Donepezil Binding Mode: Cheung, J., et al. (2012). Structures of Human Acetylcholinesterase in Complex with Pharmacologically Important Ligands. Journal of Medicinal Chemistry. Link

-

Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][10] Journal of Organic Chemistry. Link

-

GPCR Assays: Zhang, R., & Xie, X. (2012).[3] Tools for GPCR Drug Discovery. Acta Pharmacologica Sinica. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 4. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ijnrd.org [ijnrd.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis and Validation of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid

Introduction & Strategic Rationale

The development of Targeted Covalent Inhibitors (TCIs) relies heavily on bifunctional building blocks that can bridge target-binding scaffolds with reactive warheads. The compound 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid (also known as 3-(1-acryloylpiperidin-4-yl)benzoic acid) is a highly versatile intermediate. It features a carboxylic acid for standard amide coupling to target-directing ligands, and an acrylamide moiety—a privileged Michael acceptor used in FDA-approved drugs like zanubrutinib[1] and advanced chemical probes targeting kinases such as PI3Kα[2] and deubiquitinases[3].

As a Senior Application Scientist, I have designed this protocol to address the primary synthetic challenge associated with this molecule: the chemical sensitivity of the acrylamide warhead . Acrylamides are susceptible to unwanted Michael addition by hydroxide ions or polymerization under strongly basic conditions (e.g., ester saponification). To bypass this, our validated retrosynthetic strategy deliberately shifts the ester hydrolysis step before the installation of the acryloyl group. We utilize a highly chemoselective Schotten-Baumann acrylation as the final step, ensuring maximum yield and warhead integrity.

Synthetic Workflow Pathway

Figure 1: Five-step synthetic workflow for 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid.

Step-by-Step Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

Causality Insight: We utilize Pd(dppf)Cl₂ because its bidentate ligand framework prevents catalyst deactivation and efficiently drives sterically demanding sp²-sp² couplings. A 4:1 Dioxane/H₂O mixture is critical to dissolve the K₂CO₃ base and facilitate the formation of the reactive boronate complex.

-

Charge a round-bottom flask with methyl 3-bromobenzoate (1.0 eq) and 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq).

-

Add 1,4-Dioxane/H₂O (4:1, 0.2 M) and K₂CO₃ (3.0 eq). Degas the mixture by sparging with N₂ for 10 minutes.

-

Add Pd(dppf)Cl₂ (0.05 eq). Heat the reaction to 90 °C under N₂ for 4 hours.

-

Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The starting bromide should be fully consumed.

-

Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield Intermediate 1 .

Step 2: Alkene Hydrogenation

-

Dissolve Intermediate 1 in MeOH (0.1 M).

-

Carefully add 10% Pd/C (0.1 eq w/w) under an argon atmosphere to prevent ignition.

-

Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at room temperature for 12 hours.

-

Self-Validation Checkpoint: LC-MS must show a mass shift from m/z 318.2 to 320.2, confirming complete reduction of the tetrahydropyridine double bond.

-

Filter the suspension through a pad of Celite, washing with excess MeOH. Concentrate the filtrate to yield Intermediate 2 .

Step 3: Ester Saponification

Causality Insight: Saponification is performed before acrylation. If the acrylamide were already present, the hydroxide could initiate a destructive Michael addition or trigger polymerization.

-

Dissolve Intermediate 2 in a 2:1:1 mixture of THF/MeOH/H₂O (0.2 M).

-

Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

-

Self-Validation Checkpoint: LC-MS should indicate the disappearance of the methyl ester (m/z 320.2) and the appearance of the acid (m/z 306.2).

-

Concentrate to remove organic solvents. Acidify the aqueous layer to pH 3-4 using 1M HCl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield Intermediate 3 .

Step 4: Boc Deprotection

-

Dissolve Intermediate 3 in anhydrous DCM (0.2 M).

-

Add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 2 hours.

-

The product will precipitate as the hydrochloride salt as the reaction progresses.

-

Concentrate the suspension under reduced pressure and triturate with diethyl ether to yield Intermediate 4 (3-(piperidin-4-yl)benzoic acid hydrochloride, CAS: 726185-55-3)[4] as a white solid.

Step 5: Chemoselective Schotten-Baumann Acrylation

Causality Insight: This step exploits the kinetic difference in nucleophilicity between the secondary amine and the carboxylic acid. The biphasic aqueous-organic system ensures that any transient mixed anhydride formed at the carboxylic acid is rapidly hydrolyzed back to the free acid by the basic aqueous phase, while the stable acrylamide bond remains intact.

-

Dissolve Intermediate 4 (1.0 eq) in a 1:1 mixture of THF and H₂O (0.1 M).

-

Add NaHCO₃ (4.0 eq) to neutralize the HCl salt and buffer the reaction to pH ~8. Cool the vigorously stirring mixture to 0 °C.

-

Add acryloyl chloride (1.1 eq) dropwise over 10 minutes. Strict temperature control (0 °C) is vital to prevent warhead polymerization.

-

Stir at 0 °C for 1 hour.

-

Self-Validation Checkpoint: LC-MS must show complete conversion to the target mass (m/z 260.1).

-

Remove THF under reduced pressure. Wash the aqueous layer once with diethyl ether to remove non-acidic impurities.

-

Carefully acidify the aqueous layer to pH 3 using 1M HCl. The target compound, 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid , will precipitate. Filter, wash with cold water, and dry under high vacuum.

Quantitative Data & Analytical Signatures

To ensure batch-to-batch trustworthiness, verify your synthesized intermediates against the following standardized analytical parameters:

| Step | Intermediate / Product | Expected Yield | LC-MS (ESI+) | Key ¹H NMR (400 MHz, DMSO-d₆) Signatures |

| 1 | Methyl 3-(1-Boc-1,2,3,6-tetrahydropyridin-4-yl)benzoate | 80-85% | 318.2[M+H]⁺ | δ 6.25 (br s, 1H, alkene CH), 3.88 (s, 3H, OCH₃), 1.42 (s, 9H, tBu) |

| 2 | Methyl 3-(1-Boc-piperidin-4-yl)benzoate | 90-95% | 320.2 [M+H]⁺ | δ 3.86 (s, 3H, OCH₃), 2.85 (m, 1H, piperidine CH), 1.42 (s, 9H, tBu) |

| 3 | 3-(1-Boc-piperidin-4-yl)benzoic acid | 85-90% | 306.2 [M+H]⁺ | δ 12.9 (br s, 1H, COOH), 2.82 (m, 1H, piperidine CH), 1.42 (s, 9H, tBu) |

| 4 | 3-(piperidin-4-yl)benzoic acid HCl | >95% | 206.1 [M+H]⁺ | δ 13.0 (br s, 1H, COOH), 8.90 (br s, 2H, NH₂⁺), 2.95 (m, 1H, piperidine CH) |

| 5 | 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid | 70-75% | 260.1 [M+H]⁺ | δ 12.9 (br s, 1H, COOH), 6.85 (dd, 1H, acryloyl), 6.10 (dd, 1H, acryloyl), 5.65 (dd, 1H, acryloyl) |

Mechanism of Covalent Engagement

Once incorporated into a full drug scaffold, the acrylamide warhead synthesized in this protocol functions by trapping reactive cysteine residues in target proteins. The diagram below illustrates the kinetic pathway from reversible binding to irreversible thioether formation.

Figure 2: Mechanism of action for acrylamide-based targeted covalent inhibitors binding to cysteines.

Storage and Handling Insights

Acrylamides possess an inherent risk of spontaneous auto-polymerization over time, especially when exposed to light, heat, or radical initiators.

-

Short-term storage: Store the final compound as a dry powder at 4 °C protected from light.

-

Long-term storage: Store at -20 °C. If preparing stock solutions in DMSO for biological assays, consider adding a trace amount (0.01% w/w) of Butylated hydroxytoluene (BHT) as a radical scavenger to preserve the integrity of the alkene.

References

Sources

3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid synthesis protocol

This Application Note and Protocol is designed for researchers requiring a robust, scalable synthesis of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid . This molecule features a piperidine linker connecting a benzoic acid moiety (polar/solubilizing) with an acrylamide "warhead" (covalent Michael acceptor), a structural motif common in Targeted Protein Degradation (PROTACs) and covalent kinase inhibitors (e.g., Ibrutinib, Zanubrutinib).

Part 1: Strategic Synthesis Overview

The synthesis is engineered around a Convergent Strategy to maximize yield and minimize side reactions associated with the reactive acrylamide group.

Core Challenges & Solutions:

-

Acrylamide Stability: The acryloyl group is susceptible to polymerization and Michael addition. Solution: Introduce this group in the final step under controlled Schotten-Baumann conditions.

-

Regioselectivity: Differentiating the piperidine nitrogen from the carboxylic acid. Solution: Utilize the distinct nucleophilicity of the amine vs. the carboxylate anion in an aqueous/organic biphasic system.

-

Aryl-Piperidine Bond Formation: Solution: Suzuki-Miyaura coupling of a vinyl boronate followed by catalytic hydrogenation ensures high fidelity construction of the carbon skeleton.

Reaction Pathway Diagram

Caption: Figure 1. Four-step synthetic route utilizing a Suzuki-Hydrogenation-Hydrolysis-Acrylation sequence to ensure functional group compatibility.

Part 2: Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Construct the carbon-carbon bond between the aryl ring and the piperidine scaffold.

-

Reagents:

-

Methyl 3-bromobenzoate (1.0 equiv)

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.1 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

-

-

Protocol:

-

Charge a reaction flask with Methyl 3-bromobenzoate, the Boronate ester, and K₂CO₃.

-

Add degassed 1,4-Dioxane/Water mixture.

-

Add Pd(dppf)Cl₂·DCM under a nitrogen stream.[1]

-

Heat to 85°C for 4–6 hours. Monitor by LC-MS for disappearance of aryl bromide.

-

Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

Step 2: Catalytic Hydrogenation

Objective: Reduce the tetrahydropyridine double bond to form the saturated piperidine ring.

-

Reagents:

-

Intermediate A (from Step 1)

-

Pd/C (10% w/w, 0.1 equiv by mass)

-

Hydrogen Gas (Balloon pressure or 1 atm)

-

Solvent: Methanol or Ethanol

-

-

Protocol:

-

Dissolve Intermediate A in Methanol.

-

Add Pd/C carefully under nitrogen (pyrophoric hazard).

-

Purge system with H₂ gas (vacuum/fill cycles x3).

-

Stir vigorously at RT for 16 hours.

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate to yield Intermediate B (Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate).

-

Step 3: Global Deprotection (Ester Hydrolysis & Boc Removal)

Objective: Reveal the carboxylic acid and the secondary amine. Note: We perform hydrolysis first to avoid side reactions, then Boc removal.

-

Protocol:

-

Hydrolysis: Dissolve Intermediate B in THF/Water (1:1). Add LiOH (3.0 equiv). Stir at RT until ester is consumed (TLC control). Acidify to pH 4 with 1M HCl to precipitate the N-Boc acid. Extract with EtOAc.[2]

-

Boc Removal: Dissolve the N-Boc acid in DCM. Add TFA (20% v/v). Stir for 2 hours.

-

Isolation: Concentrate in vacuo. Co-evaporate with toluene/DCM to remove excess TFA. The product is the TFA salt of 3-(piperidin-4-yl)benzoic acid .

-

Step 4: Selective N-Acrylation (Schotten-Baumann Conditions)

Objective: Selectively acylate the piperidine nitrogen without reacting with the carboxylic acid.

-

Rationale: Under aqueous basic conditions (pH ~8-9), the carboxylic acid exists as a carboxylate (COO⁻), which is non-nucleophilic towards acryloyl chloride. The amine remains nucleophilic.

-

Reagents:

-

3-(piperidin-4-yl)benzoic acid (TFA salt) (1.0 equiv)

-

Acryloyl Chloride (1.05 equiv) - Freshly distilled or high purity

-

NaHCO₃ (4.0 equiv)

-

Solvent: THF/Water (1:1)

-

-

Protocol:

-

Dissolve the amino acid salt in THF/Water (1:1) and cool to 0°C (Ice bath).

-

Add NaHCO₃ and stir until dissolved/suspended. Ensure pH is ~8-9.

-

Dilute Acryloyl Chloride in a small volume of anhydrous THF.

-

Critical Step: Add the Acryloyl Chloride solution dropwise over 15 minutes to the vigorous stirring reaction mixture at 0°C.

-

Stir at 0°C for 30 minutes. Do not let it warm up significantly (minimizes hydrolysis of the acrylamide).

-

Workup: Carefully acidify to pH ~2-3 with 1M HCl. The product may precipitate.[3][4][5] If not, extract with EtOAc (x3).

-

Purification: The crude material is often pure enough. If necessary, purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Avoid basic modifiers during purification to prevent Michael addition.

-

Part 3: Data Summary & Troubleshooting

Reagent Stoichiometry Table

| Reagent | Equiv.[1][6][7][8] | Role | Critical Note |

| Amino Acid Precursor | 1.0 | Substrate | Ensure complete TFA removal before weighing. |

| Acryloyl Chloride | 1.05 | Warhead Source | Lachrymator. Slight excess only; large excess causes side reactions. |

| NaHCO₃ | 4.0 | Base | Maintains pH 8-9. Neutralizes TFA and HCl byproduct. |

| THF/Water | 1:1 Vol | Solvent | Biphasic system essential for selectivity. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 4 | Hydrolysis of Acryloyl Chloride | Ensure temperature is kept at 0°C. Add acid chloride slowly. |

| Mixed Anhydride Formation | pH too low (<7) | Increase base (NaHCO₃). The carboxylate must be fully ionized. |

| Polymerization | Radical initiation | Add a trace of radical inhibitor (e.g., MEHQ) to the reaction solvent if scaling up (>5g). |

| Incomplete Hydrogenation | Poisoned Catalyst | Ensure sulfur-free starting materials. Increase H₂ pressure to 50 psi. |

References

-

Suzuki Coupling & Piperidine Synthesis

-

Acrylation of Piperidines (Ibrutinib/Zanubrutinib Analogues)

-

Schotten-Baumann Conditions for Amino Acids

-

General Piperidine Benzoic Acid Synthesis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US20050137396A1 - Process for preparing benzoic acids - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. patents.justia.com [patents.justia.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]

- 8. chemscene.com [chemscene.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. organic-chemistry.org [organic-chemistry.org]

High-Throughput Screening (HTS) Assays for Small Molecule Inhibitors: A Comprehensive Guide to Assay Design, Validation, and Execution

Introduction & Core Philosophy

High-throughput screening (HTS) is the foundational engine of early-stage drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of small molecules against specific biological targets. However, a successful HTS campaign is not defined by the sheer volume of compounds processed, but by the causality and physiological relevance of the assay design.

As an Application Scientist, the primary objective is to design a self-validating system where a measured signal change is unequivocally caused by the biological inhibition of the target, rather than assay artifacts, compound autofluorescence, or liquid handling errors. This guide details the critical decision-making processes, statistical validations, and step-by-step protocols required to execute robust biochemical and cell-based HTS campaigns.

Assay Modalities & Selection Criteria

The selection of an assay modality dictates the trajectory of the entire discovery program. Researchers must choose between biochemical and cell-based formats based on the target class and the desired mechanism of action.

Biochemical Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

For isolated targets such as kinases or epigenetic reader proteins, TR-FRET is the industry standard[1].

-

The Causality of the Choice: Standard fluorescence assays are highly susceptible to false positives caused by fluorescent compounds within the small molecule library. TR-FRET mitigates this by utilizing lanthanide fluorophores (e.g., Europium). Lanthanides have an exceptionally long emission half-life (milliseconds). By introducing a time delay (e.g., 50–100 µs) between the excitation pulse and the measurement, short-lived background autofluorescence from library compounds decays completely, leaving only the target-specific FRET signal.

Cell-Based Phenotypic Assays

When the target requires complex intracellular machinery, or when screening for broad phenotypic changes (e.g., cell death in oncology), cell-based assays are deployed[2].

-

The Causality of the Choice: Biochemical assays cannot predict compound permeability, metabolic stability, or off-target cytotoxicity. Cell-based assays inherently filter out impermeable or highly toxic compounds early in the triage process. Using ATP-dependent luminescence as a proxy for cell viability ensures that the signal is directly proportional to the number of metabolically active cells.

Statistical Validation: The Z'-Factor

Before a single library compound is screened, the assay must be statistically validated. Relying solely on Signal-to-Background (S/B) or Signal-to-Noise (S/N) ratios is a critical error, as these metrics fail to fully capture the variability (standard deviation) across the microplate[3].

In 1999, Zhang et al. introduced the Z'-factor , which has since become the universal gatekeeper for HTS assay quality[4]. The Z'-factor quantifies the separation band between the positive and negative controls:

Where

-

Interpretation & Causality: The multiplier of 3 represents three standard deviations (capturing >99% of the data distribution). A

indicates an "excellent assay" because the separation band between the control populations is wide enough to confidently distinguish a true small molecule hit from random noise[5]. If

HTS Pipeline & Decision Logic

The following diagram illustrates the logical flow of an HTS campaign, emphasizing the critical Z'-factor decision gate.

Fig 1. HTS workflow illustrating the critical Z'-factor decision gate for assay validation.

Experimental Protocols

Protocol A: Biochemical TR-FRET Kinase Inhibitor Screen

This protocol describes a 384-well miniaturized TR-FRET assay to identify ATP-competitive kinase inhibitors[6].

Materials:

-

384-well low-volume white microplates (to maximize signal reflection and minimize crosstalk).

-

Kinase enzyme, biotinylated peptide substrate, ATP.

-

Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

-

Acoustic liquid handler (e.g., Echo 550) and multimode microplate reader.

Step-by-Step Methodology:

-

Compound Dispensing: Use an acoustic liquid handler to transfer 50 nL of small molecule inhibitors (in 100% DMSO) into the 384-well plate.

-

Causality: Acoustic dispensing eliminates physical tips, preventing compound carryover and preserving the integrity of the nanoliter volumes.

-

-

Enzyme Addition: Add 5 µL of the Kinase working solution (prepared in assay buffer containing 50 mM HEPES, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT). Incubate for 15 minutes at room temperature.

-

Causality: Pre-incubation allows compounds with slow-binding kinetics to interact with the target before the reaction initiates. Tween-20 prevents non-specific binding of the enzyme to the plastic well walls.

-

-

Reaction Initiation: Add 5 µL of the Substrate/ATP mix to initiate the reaction. Incubate for 60 minutes.

-

Causality: The assay must be timed to remain in the linear phase of enzyme kinetics (typically <10% substrate conversion) to ensure that the measured signal accurately reflects initial velocity inhibition.

-

-

Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA, Europium-anti-phospho antibody, and Streptavidin-APC. Incubate for 60 minutes.

-

Causality: EDTA rapidly chelates the Mg²⁺ ions required for kinase catalysis, instantly halting the reaction. This ensures all wells are measured at the exact same functional time point.

-

-

Data Acquisition: Read the plate using a TR-FRET protocol (Excitation: 340 nm; Emission 1: 615 nm [Europium]; Emission 2: 665 nm [APC]; Delay: 100 µs). Calculate the FRET ratio (665 nm / 615 nm).

Protocol B: Cell-Based Phenotypic Viability Screen

This protocol outlines a 384-well cell viability assay using ATP-dependent luminescence to identify cytotoxic small molecules[2].

Step-by-Step Methodology:

-

Cell Seeding: Dispense 2,000 cells/well in 25 µL of culture media into a 384-well white tissue culture-treated plate. Leave the outermost perimeter wells empty (fill with PBS).

-

Causality: The outer wells of 384-well plates are highly susceptible to evaporation during multi-day incubations ("edge effect"). Filling them with PBS acts as a sacrificial evaporation barrier, preserving the osmotic balance of the inner assay wells.

-

-

Incubation: Incubate the plates overnight at 37°C, 5% CO₂ to allow cell adherence.

-

Compound Treatment: Pin-tool transfer 100 nL of compounds into the assay wells. Include 0.4% DMSO as a negative control and 10 µM Staurosporine as a positive control for cell death. Incubate for 72 hours.

-

Detection: Equilibrate plates to room temperature for 30 minutes. Add 25 µL of ATP-luminescence reagent (e.g., CellTiter-Glo) to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

-

Causality: Equilibrating to room temperature is critical because the luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will result in a gradient of luminescence, destroying the assay's Z'-factor.

-

-

Data Acquisition: Record luminescence.

Data Presentation & Hit Triage

Following the primary screen, raw data must be normalized to the controls to calculate the Percentage of Inhibition. Compounds exhibiting >50% inhibition are flagged as primary hits. However, to ensure scientific integrity, these hits must be triaged through dose-response (IC50) testing and counterscreens (e.g., testing against a closely related off-target enzyme) to eliminate false positives and pan-assay interference compounds (PAINS)[7].

Table 1: Example Quantitative Metrics for Hit Triage

| Compound ID | Primary Screen (% Inhibition) | Plate Z'-Factor | IC50 (nM) | Counterscreen (% Inhibition) | Triage Decision |

| SMI-001 | 88.4% | 0.72 | 45 | 5.2% | Advance to Lead (Potent & Selective) |

| SMI-002 | 92.1% | 0.75 | 12 | 89.4% | Discard (Non-selective / Toxic) |

| SMI-003 | 65.0% | 0.68 | >10,000 | 2.1% | Discard (False Positive / Artifact) |

| SMI-004 | 78.3% | 0.71 | 110 | 12.5% | Advance to Lead (Potent & Selective) |

References

-

Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999. Available at:[Link]

-

Sittampalam GS, Coussens NP, Nelson H, et al. "Assay Guidance Manual." National Center for Advancing Translational Sciences (NCATS), Eli Lilly & Company, 2004-Present. Available at:[Link]

-

Iversen L, et al. "HTS Assay Validation - Assay Guidance Manual." National Center for Biotechnology Information (NCBI), 2012. Available at:[Link]

-

Quinn AM, et al. "A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins." PubMed Central (PMC), 2015. Available at:[Link]

Sources

- 1. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]

- 3. assay.dev [assay.dev]

- 4. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 6. Development, validation and implementation of immobilized metal affinity for phosphochemicals (IMAP)-based high-throughput screening assays for low-molecular-weight compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes & Protocols: Characterizing the Cellular Activity of 3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid

Introduction: A Focus on Mechanism and Cellular Context

The compound 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid belongs to a class of compounds known as covalent inhibitors. Its defining feature is the prop-2-enoyl group, an α,β-unsaturated carbonyl system commonly referred to as an "acrylamide warhead".[1][2][3] This functional group is an electrophilic Michael acceptor designed to form a stable, covalent bond with a nucleophilic residue—most commonly cysteine—on its target protein.[2][4] This irreversible or long-residence-time binding can lead to high potency and prolonged duration of action, making such compounds highly valuable as therapeutic agents and chemical probes.[3]

However, the inherent reactivity of a covalent compound necessitates a rigorous and multi-faceted validation strategy. It is not sufficient to know that a compound is active; one must confirm how and where it is active within the complex environment of a living cell. Off-target reactions can lead to toxicity, confounding results and making it critical to build a comprehensive cellular profile.[5]

This guide provides a strategic framework and detailed protocols for characterizing the cellular activity of 3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid, or similar covalent molecules. We will move beyond simple viability readouts to build a layered, evidence-based understanding of the compound's mechanism, beginning with direct target engagement, progressing to downstream pathway effects, and culminating in a functional assessment of cellular health. The described workflow is designed to be a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.

Guiding Principle: A Triad of Cellular Assays

To build a comprehensive profile of a novel covalent inhibitor, we propose a tiered approach focused on three fundamental questions:

-

Target Engagement: Does the compound bind to its intended target protein inside intact cells?

-

Pathway Modulation: Does this binding event translate into a measurable change in the target's downstream signaling pathway?

-

Phenotypic Outcome: What is the ultimate effect of this pathway modulation on cell health and viability?

Answering these questions in concert provides a robust picture of the compound's mechanism of action and its therapeutic potential.

Workflow for Characterizing a Covalent Inhibitor

The following diagram illustrates a logical workflow for moving from initial compound synthesis to a well-characterized cellular mechanism of action.

Caption: A tiered approach to inhibitor characterization.

Protocol 1: Intracellular Target Engagement with NanoBRET™ Assay